molecular formula C11H8N2O3 B233266 2-oxo-1,2-dihydro-1,3'-bipyridine-3-carboxylic acid

2-oxo-1,2-dihydro-1,3'-bipyridine-3-carboxylic acid

Cat. No.: B233266
M. Wt: 216.19 g/mol
InChI Key: CVROAYZMRHZRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1(2H),3’-Bipyridine]-3-carboxylic acid, 2-oxo- is a heterocyclic compound that features a bipyridine structure with a carboxylic acid and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1(2H),3’-Bipyridine]-3-carboxylic acid, 2-oxo- typically involves the formation of the bipyridine core followed by functionalization to introduce the carboxylic acid and oxo groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been reported .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1(2H),3’-Bipyridine]-3-carboxylic acid, 2-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.

    Substitution: The bipyridine core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1(2H),3’-Bipyridine]-3-carboxylic acid, 2-oxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a ligand in coordination chemistry to study metal-ligand interactions. It is also explored for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, derivatives of [1(2H),3’-Bipyridine]-3-carboxylic acid, 2-oxo- are investigated for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of [1(2H),3’-Bipyridine]-3-carboxylic acid, 2-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1(2H),3’-Bipyridine]-3-carboxylic acid, 2-oxo- stands out due to its unique combination of a bipyridine core with carboxylic acid and oxo functionalities. This combination provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-oxo-1-pyridin-3-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10-9(11(15)16)4-2-6-13(10)8-3-1-5-12-7-8/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVROAYZMRHZRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CC=C(C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.